molecular formula C10H15NOS B13273443 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol

2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol

Cat. No.: B13273443
M. Wt: 197.30 g/mol
InChI Key: OPPRFRVNZLFEIM-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol is a compound that features a thiazole ring, a cyclohexane ring, and a hydroxyl group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry

Preparation Methods

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexane ring. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The cyclohexane ring can then be introduced through a Friedel-Crafts alkylation reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol is primarily due to the thiazole ring, which can interact with various biological targets. The compound can inhibit enzymes by binding to their active sites or interfere with microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin . Compared to these compounds, 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol may offer unique properties due to the presence of the cyclohexane ring and hydroxyl group, which can influence its solubility, stability, and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H15NOS/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12/h6,8,10,12H,2-5H2,1H3

InChI Key

OPPRFRVNZLFEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2CCCCC2O

Origin of Product

United States

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